

# Why did Pizuglanstat not meet its primary endpoint in the REACH-DMD study?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Pizuglanstat |           |
| Cat. No.:            | B610123      | Get Quote |

# Pizuglanstat (TAS-205) REACH-DMD Study: Technical Support Center

Topic: Analysis of the **Pizuglanstat** Phase III REACH-DMD Study Outcome Audience: Researchers, scientists, and drug development professionals. Last Updated: November 10, 2025

This document provides a technical overview of the Phase III REACH-DMD trial for **pizuglanstat** and addresses the key question of why the study did not meet its primary endpoint.

## Frequently Asked Questions (FAQs)

Q1: Why did pizuglanstat not meet its primary endpoint in the REACH-DMD study?

A1: The Phase III REACH-DMD trial, investigating **pizuglanstat** in ambulatory boys with Duchenne muscular dystrophy (DMD), did not meet its primary endpoint because it failed to demonstrate a statistically significant difference in the "mean change from baseline to 52 weeks in the time to rise from the floor" between the **pizuglanstat**-treated group and the placebo group.[1][2][3][4][5][6] Essentially, the drug did not show a measurable benefit over placebo on this specific functional task within the one-year timeframe of the study.[5]

Q2: What is the mechanism of action for **pizuglanstat**?







A2: **Pizuglanstat** (TAS-205) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][6] The therapeutic hypothesis was that by inhibiting HPGDS, the drug would reduce the production of prostaglandin D2 (PGD2), which is believed to exacerbate the inflammatory response and muscle necrosis in the muscles of DMD patients.[1][3] This approach was intended to be applicable regardless of the specific dystrophin gene mutation.[3]

Q3: Has the quantitative data from the REACH-DMD study been released?

A3: No. As of the latest announcements, Taiho Pharmaceutical has stated that the detailed results from the REACH-DMD study, including specific quantitative data for the primary and secondary endpoints, will be presented at an upcoming academic conference.[1][2][4][6] Both the ambulatory and non-ambulatory cohorts of the trial have been discontinued.

Q4: What was the primary endpoint chosen for the study?

A4: The primary endpoint for the ambulatory cohort was the mean change from baseline to week 52 in the time to rise from the floor (TTRF).[1][6] This is a functional measure intended to assess muscle strength and function in DMD patients.

### **Troubleshooting and Future Research Directions**

While the specific data is not yet public, the outcome of the REACH-DMD study prompts critical analysis for future DMD research. This section explores potential factors that may have contributed to the result and offers considerations for subsequent experimental design.

## Troubleshooting & Optimization

Check Availability & Pricing

| Area of Investigation      | Potential Issue                                                                                                                                                                       | Troubleshooting / Future Considerations                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                   |
|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action (MoA)  | The HPGDS pathway's role in disease progression may be less critical than hypothesized, or its inhibition may not translate to a functional benefit in the chosen patient population. | - Preclinical Models: Re- evaluate the MoA in advanced preclinical models. Does the timing of intervention matter? Is the inflammatory component targeted by pizuglanstat a primary driver of functional decline at this stage of DMD? - Biomarker Analysis: When study data is released, analyze biomarkers related to HPGDS inhibition and inflammation to confirm target engagement and downstream effects.                                                                                                                            |
| Primary Endpoint Selection | The "time to rise from the floor" may not have been sensitive enough to detect subtle changes over a 52-week period in this specific patient population (ambulatory boys aged 5+).    | - Composite Endpoints: Consider using composite functional endpoints that combine multiple measures of motor ability (e.g., North Star Ambulatory Assessment, 6- Minute Walk Test) to provide a more comprehensive view of the disease Endpoint Stratification: Analyze if the chosen endpoint is appropriate for the specific age and disease stage of the enrolled population. Natural history data is critical in selecting endpoints where a therapeutic effect can be realistically detected above the noise of disease progression. |



| Patient Population  | The heterogeneity of disease progression in DMD, even within a defined age group, could have masked a potential treatment effect.     | - Subgroup Analysis: Once available, detailed results should be scrutinized for any potential benefit in specific subgroups (e.g., based on age, baseline function, or specific mutations) Enrichment Strategies: Future trials could use stricter inclusion criteria based on biomarkers or rate of progression to enroll a more homogeneous population, potentially increasing the power to detect a treatment effect. |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dosing and Exposure | The dose of pizuglanstat used may not have achieved sufficient target engagement in the muscle tissue to elicit a therapeutic effect. | - PK/PD Modeling: Correlate pharmacokinetic data with pharmacodynamic markers of HPGDS inhibition in tissue (if available from preclinical or Phase I/II studies) to ensure adequate dosing was achieved Dose-Ranging Studies: Ensure Phase II studies adequately explore the dose-response relationship before proceeding to a large-scale Phase III trial.                                                             |

#### **Data Presentation**

## Table 1: REACH-DMD Study (Ambulatory Cohort) Design



| Parameter             | Description                                                                                                  |  |
|-----------------------|--------------------------------------------------------------------------------------------------------------|--|
| Study Title           | A Phase 3 Study of TAS-205 in Patients With<br>Duchenne Muscular Dystrophy (REACH-DMD)                       |  |
| ClinicalTrials.gov ID | NCT04587908[5]                                                                                               |  |
| Phase                 | Phase III                                                                                                    |  |
| Study Design          | Randomized, Double-Blind, Placebo-Controlled, Multi-Center[1][6]                                             |  |
| Patient Population    | Ambulatory male patients with a confirmed diagnosis of DMD                                                   |  |
| Age Range             | 5 years and older[1][5]                                                                                      |  |
| Number of Patients    | 82[1]                                                                                                        |  |
| Locations             | 26 sites in Japan[1]                                                                                         |  |
| Treatment Arms        | 1. Pizuglanstat (TAS-205), administered orally twice daily 2. Placebo, administered orally twice daily[1][6] |  |
| Treatment Duration    | 52 weeks[1][6]                                                                                               |  |
| Primary Endpoint      | Mean change from baseline to 52 weeks in the time to rise from the floor[1][6]                               |  |

## **Table 2: Primary Endpoint Results (Ambulatory Cohort)**

| Parameter                                                          | Pizuglanstat Group | Placebo Group      | p-value                             |
|--------------------------------------------------------------------|--------------------|--------------------|-------------------------------------|
| Mean Change from Baseline in Time to Rise from the Floor (seconds) | Data Not Disclosed | Data Not Disclosed | Not Statistically Significant[1][6] |
| Confidence Interval                                                | Data Not Disclosed | Data Not Disclosed | N/A                                 |

Note: Specific quantitative results are pending presentation at an upcoming academic conference.[1][2][6]



## **Experimental Protocols Key Methodologies: Ambulatory Cohort**

- 1. Patient Selection (Inclusion Criteria Summary):
- Confirmed diagnosis of dystrophinopathy via genetic test.
- · Male, aged 5 years or older.
- Ambulatory (able to walk independently).
- Screening test requirement: Time to rise from the floor must be ≥ 3 seconds and < 10 seconds.</li>
- Screening test requirement: Able to complete a 6-minute walking test of 350 meters or more.
- Stable corticosteroid dosing for at least 3 months prior to enrollment.
- 2. Primary Endpoint Assessment: Time to Rise from the Floor (TTRF)
- Objective: To measure the time it takes for a patient to stand up from a supine (lying on the back) position on the floor.
- Procedure (General): While a specific, detailed protocol for the REACH-DMD study has not been published, standard TTRF tests involve instructing the patient to lie flat on their back and then rise to a standing position as quickly as possible without assistance. The time from the instruction to the moment the patient is fully upright is recorded with a stopwatch. This functional test assesses proximal muscle strength and coordination.

## Visualizations Signaling Pathway of Pizuglanstat





Click to download full resolution via product page

Caption: Proposed mechanism of action for pizuglanstat in DMD.

## **REACH-DMD Ambulatory Cohort Workflow**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Taiho's Pizuglanstat Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Taiho's pizuglanstat fails in phase III DMD trial | BioWorld [bioworld.com]
- 4. Taiho's late-stage Duchenne candidate fails trial | pharmaphorum [pharmaphorum.com]
- 5. Taiho's DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]
- 6. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- To cite this document: BenchChem. [Why did Pizuglanstat not meet its primary endpoint in the REACH-DMD study?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610123#why-did-pizuglanstat-not-meet-its-primary-endpoint-in-the-reach-dmd-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com